N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-2-22-13-4-3-5-14-16(13)20-17(23-14)19-15(21)10-11-6-8-12(18)9-7-11/h3-9H,2,10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNQWXZTRGPTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural formula is represented as follows:
Key Features:
- Benzothiazole Core: This structure is often associated with various pharmacological properties.
- Ethoxy Group: Enhances solubility and bioavailability.
- Fluorophenyl Substituent: May increase potency and selectivity towards biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzothiazole derivatives. For instance, a study on a related compound demonstrated significant inhibition of cancer cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. The compound exhibited IC50 values in the low micromolar range (1-4 μM), indicating strong antiproliferative effects .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1 | Induction of apoptosis, cell cycle arrest |
| B7 | A549 | 2 | Inhibition of AKT/ERK pathways |
Anti-inflammatory Activity
The compound also shows promise in reducing inflammation. In vitro studies indicated that it significantly decreased the expression levels of inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophage cells. This suggests that this compound may modulate immune responses, making it a candidate for further investigation in inflammatory diseases .
Table 2: Anti-inflammatory Effects
| Cytokine | Concentration (μM) | Expression Level Reduction (%) |
|---|---|---|
| IL-6 | 10 | 45 |
| TNF-α | 10 | 40 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation: The compound triggers apoptosis in cancer cells through the activation of intrinsic pathways.
- Cytokine Modulation: It downregulates pro-inflammatory cytokines, indicating potential use in treating chronic inflammatory conditions.
- Signal Transduction Pathways: The inhibition of AKT and ERK signaling pathways has been observed, which are critical for cell survival and proliferation .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to A431 and A549 cell lines. Results indicated a significant reduction in cell viability after treatment with the compound compared to untreated controls. Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment.
Case Study 2: Anti-inflammatory Potential
Another study evaluated the compound's effect on macrophage cells stimulated with LPS (lipopolysaccharide). The results showed that treatment with the compound led to a marked decrease in IL-6 and TNF-α production, suggesting its utility as an anti-inflammatory agent.
Scientific Research Applications
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide exhibits various biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies on related compounds have demonstrated significant inhibition against various cancer cell lines, including breast cancer (MCF7) and others . Molecular docking studies indicate strong binding affinities to cancer-related targets, which may enhance therapeutic efficacy .
Case Studies
- Anticancer Studies : A study investigating related benzothiazole derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines. For example, compounds were evaluated for their ability to inhibit cell growth in vitro using assays like Sulforhodamine B (SRB) assay .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of synthesized thiazole derivatives against various pathogens, demonstrating significant inhibition and suggesting that modifications in the structure could enhance potency .
Comparison with Similar Compounds
Key Observations:
- Substituent Position: Ethoxy at position 4 (target compound) vs.
- Bond Lengths : The C1–C2 bond in the target compound’s acetamide group (1.501 Å) is shorter than in chloro/methylphenyl analogs (1.53 Å), indicating possible conformational rigidity .
- Bioactivity : BTA’s high CK-1δ inhibitory activity (pIC₅₀ 7.8) highlights the impact of electron-withdrawing groups (e.g., trifluoromethyl) on potency .
Crystallography:
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate: Exhibits O–H⋯N and π–π stacking interactions (3.929–3.943 Å), stabilizing the crystal lattice .
- N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide: Dihedral angle of 84.9° between benzothiazole and phenol rings; refined using SHELX software (R-factor 0.039) .
Bioactivity and Binding Interactions
- Enzyme Inhibition : BTA’s GlideXP score (-3.78 kcal/mol) suggests moderate binding affinity, while designed analogs (CHC/DHC) show improved scores, emphasizing the role of substituent optimization .
- Antimicrobial Potential: The 4-fluorophenyl group in the target compound is shared with Flufenacet, a pesticide, hinting at possible bioactivity against microbial targets .
Q & A
Q. What is the recommended synthetic methodology for preparing N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide?
The compound is typically synthesized via a coupling reaction between (4-fluorophenyl)acetic acid and 4-ethoxy-1,3-benzothiazol-2-amine using a carbodiimide coupling agent (e.g., EDCl) in dichloromethane (DCM) with triethylamine as a base. Post-reaction work-up involves ice-cold water washes, NaHCO₃ neutralization, and purification via recrystallization from ethanol .
Q. How should researchers characterize this compound to confirm its structural integrity?
Key characterization methods include:
- NMR spectroscopy : Confirm substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.4 ppm, ethoxy protons at δ ~1.4–4.4 ppm).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯N, N–H⋯O) using SHELXL refinement .
- Elemental analysis : Validate molecular formula (e.g., C₁₆H₁₅FN₂O₂S).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Screen for antimicrobial, antifungal, or anticancer activity using:
- Agar diffusion assays against Candida spp. or Staphylococcus aureus .
- In vitro cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding interactions?
Use SHELX software (e.g., SHELXL) to refine X-ray data and validate intermolecular interactions (e.g., π–π stacking, C–H⋯O bonds). Compare with analogous benzothiazole derivatives (e.g., dihedral angles between benzothiazole and fluorophenyl planes ~79.3°) to identify structural outliers .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?
Q. How can computational methods predict binding modes to biological targets?
Perform molecular docking (e.g., AutoDock Vina) using crystallographic data to model interactions with enzymes (e.g., penicillin-binding proteins or β-tubulin). Validate predictions via MD simulations (e.g., GROMACS) to assess binding stability .
Q. What experimental approaches address contradictory bioactivity data across similar benzothiazole derivatives?
- Meta-analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) on MIC values in antimicrobial studies .
- Crystallographic validation : Correlate hydrogen-bonding patterns with activity (e.g., stronger O–H⋯N interactions may enhance membrane penetration) .
Methodological Considerations
Q. How should researchers handle stability issues during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
